molecular formula C22H31ClN2O5S2 B1681985 Spirapril CAS No. 83647-97-6

Spirapril

Cat. No. B1681985
CAS RN: 83647-97-6
M. Wt: 503.1 g/mol
InChI Key: CLDOLNORSLLQDI-OOAIBONUSA-N
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Description

Spirapril, sold under the brand name Renormax among others, is an ACE inhibitor antihypertensive drug used to treat hypertension . It belongs to the dicarboxy group of ACE inhibitors . It was patented in 1980 and approved for medical use in 1995 .


Synthesis Analysis

Spirapril is a prodrug which is metabolized to its active diacid form, spiraprilat . This conversion happens following oral administration .


Molecular Structure Analysis

The molecular formula of Spirapril is C22H30N2O5S2 . The molecular weight is 466.61 g/mol .


Chemical Reactions Analysis

Spirapril is converted to the active metabolite spiraprilat following oral administration . This conversion is a key part of its mechanism of action .


Physical And Chemical Properties Analysis

The average molecular weight of Spirapril is 466.614 . The chemical formula is C22H30N2O5S2 . The bioavailability is 50% following oral administration .

Scientific Research Applications

Pharmacology and Therapeutic Efficacy

Spirapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug, has been primarily evaluated for treating hypertension. Studies have found that spirapril, at doses of 6 mg or higher daily, effectively reduces blood pressure in patients with mild to severe hypertension. It is generally well-tolerated and possesses an adverse event profile similar to other ACE inhibitors. Its distinct feature lies in its dual renal and hepatic clearance mechanisms, making it a candidate for patients with renal impairment, unlike most ACE inhibitors which are predominantly cleared renally. However, more comparative trials are necessary to fully determine its efficacy relative to other ACE inhibitors, especially concerning its effects on renal function (Noble & Sorkin, 1995).

Effects on Cardiac Remodelling and Heart Failure

In an experimental study, the effects of spirapril were compared with another ACE inhibitor, zofenopril, on cardiac remodeling in rats with congestive heart failure post-myocardial infarction. Both medications significantly reduced ventricular enlargement and cardiac hypertrophy when treatment was initiated in the acute phase of myocardial infarction. These findings suggest potential benefits of spirapril in managing heart failure, although more studies are needed to confirm these effects (van Wijngaarden et al., 1991).

Renal Hemodynamics in Hypertension

A study focusing on patients with essential hypertension revealed that spirapril effectively controlled blood pressure while preserving renal function. It was observed to stimulate plasma renin activity and suppress ACE throughout the treatment period without altering renal clearances. Moreover, spirapril decreased renal vascular resistance and urinary albumin excretion, indicating its beneficial effects on renal hemodynamics in hypertensive patients (Reams et al., 1993).

Efficacy and Safety in Hypertension

Spirapril, as an ACE inhibitor, has been found effective in treating mild-to-moderate essential hypertension. Its long duration of action, resulting from an elimination half-life of about 40 hours, allows for once-daily administration. Spirapril is unique in having a narrow dose range, making dose titration generally unnecessary. It has shown similar or greater efficacy compared to other ACE inhibitors in clinical trials and is considered suitable for patients with comorbid conditions like heart and renal diseases, diabetes, and lipid disturbances (Hayduk & Kraul, 1999).

Future Directions

Further comparative trials are needed to fully determine the efficacy of Spirapril with respect to other ACE inhibitors . A better understanding of its effects on renal function will clarify its role in hypertensive patients with renal failure .

properties

IUPAC Name

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCVUIFMSZDJS-SZMVWBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044300
Record name Spirapril
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URL https://comptox.epa.gov/dashboard/DTXSID1044300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spirapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.93e-02 g/L
Record name Spirapril
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Spiraprilat, the active metabolite of spirapril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. Spiraprilat may also act on kininase II, an enzyme identical to ACE that degrades the vasodilator bradykinin.
Record name Spirapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01348
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Product Name

Spirapril

CAS RN

83647-97-6
Record name Spirapril
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Record name Spirapril [INN:BAN]
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Record name Spirapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01348
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Record name Spirapril
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Record name SPIRAPRIL
Source FDA Global Substance Registration System (GSRS)
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Record name Spirapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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